molecular formula C6H18Cl2N2S2 B13585429 {2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride

{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride

Cat. No.: B13585429
M. Wt: 253.3 g/mol
InChI Key: KSOXEVAGYQIDBQ-UHFFFAOYSA-N
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Description

{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride is a chemical compound with the molecular formula C6H17ClN2S2 and a molecular weight of 216.79 g/mol . This compound is characterized by the presence of a disulfide bond and an aminoethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with sodium disulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride involves the interaction of its amino and disulfide groups with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The amino groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride is unique due to the presence of both an aminoethyl group and a disulfide bond, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H18Cl2N2S2

Molecular Weight

253.3 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyldisulfanyl]ethanamine;dihydrochloride

InChI

InChI=1S/C6H16N2S2.2ClH/c1-8(2)4-6-10-9-5-3-7;;/h3-7H2,1-2H3;2*1H

InChI Key

KSOXEVAGYQIDBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSSCCN.Cl.Cl

Origin of Product

United States

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